(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate is an organic compound characterized by its unique structure, which includes a chloro group and an isopropyl substituent on a pentenoate backbone. The molecular formula for this compound is , with a molecular weight of approximately 190.67 g/mol. It features a double bond between the fourth and fifth carbons, contributing to its reactivity and potential applications in various chemical syntheses and biological systems.
These reactions make (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate a versatile intermediate in organic synthesis.
Research indicates that (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate exhibits notable biological activity. It has been studied for its potential as an intermediate in pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.
The synthesis of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate can be achieved through various methods:
These methods highlight the compound's synthetic accessibility and its potential for modification.
(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate finds applications in:
Its unique structure enables diverse applications across different fields.
Interaction studies involving (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate have focused on its reactivity with various biological targets. These studies suggest that the compound can interact with enzymes and receptors, potentially influencing metabolic pathways. Additionally, research into its binding affinity with specific proteins has indicated promising avenues for drug development .
Several compounds share structural similarities with (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-chloro-2-isopropylpent-4-enoate | Similar backbone, methyl instead of ethyl | Higher volatility due to lower molecular weight |
| Ethyl 3-methyl-2,4-dioxohexanoate | Dioxo group addition | Different reactivity profile due to keto groups |
| Ethyl 5-methyl-2,4-dioxohexanoate | Methyl substitution at position five | Potentially different biological activities |
| Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate | Isomeric form | Different stereochemistry may affect activity |
These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate, particularly its specific chloro and isopropyl substitutions which influence both its chemical reactivity and biological interactions.
The compound’s systematic IUPAC name, (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate, precisely defines its stereochemical and structural features. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 387353-77-7 | |
| Molecular Formula | C₉H₁₅ClO₂ | |
| Molecular Weight | 190.667 g/mol | |
| Stereochemical Features | (S)-configuration at C2; E-geometry at C4-C5 double bond |
The SMILES notation (CCOC(=O)[C@@H](C(C)C)/C=C/Cl) encodes both the absolute configuration at the chiral center (C2) and the trans arrangement of substituents around the double bond. X-ray crystallographic studies confirm the planar geometry of the ester carbonyl group (C=O bond length: 1.21 Å) and the 120° bond angles characteristic of sp²-hybridized carbon atoms in the conjugated system.
The synthesis of this compound emerged from advances in stereoselective chlorination and enzymatic resolution techniques during the early 21st century. Key milestones include:
The evolution of synthetic routes demonstrates a shift from classical stoichiometric methods to biocatalytic and flow chemistry approaches. For example, early batch processes required -78°C cryogenic conditions for diastereomeric control, while modern enzymatic protocols operate at ambient temperatures with atom-economical water-based reaction media.
This compound serves as a critical probe for three stereochemical phenomena:
Enzyme-Substrate Recognition: The (S)-configured chiral center interacts selectively with hydrolases like PLE-A, which exhibits a 40:1 preference for cleaving the (R)-ethyl ester over the (S)-enantiomer. Molecular dynamics simulations reveal hydrogen bonding between the ester carbonyl and Arg87 residue in the enzyme’s active site.
Geometric Isomer Effects: The E-configuration of the pent-4-enoate moiety creates a 15 kJ/mol energy barrier for rotation, allowing researchers to study conformationally restricted transition states in Diels-Alder reactions.
Chiral Induction in Alkylation: The isopropyl group’s spatial arrangement directs nucleophilic attack during Claisen condensations, producing β-keto esters with 85:15 diastereomeric ratios in model reactions.
Comparative studies using its (R,Z)-diastereomer demonstrate dramatically different reactivity patterns – the (S,E)-isomer undergoes [4+2] cycloaddition 12× faster due to favorable orbital alignment of the chlorinated double bond. These properties make it indispensable for mapping stereoelectronic effects in pericyclic reactions and enzyme-mediated transformations.
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate represents a complex ester compound with the molecular formula C₁₀H₁₇ClO₂ and a molecular weight of 204.69 grams per mole [1]. The compound features a five-carbon backbone with a double bond between carbons 4 and 5, a chlorine atom attached to carbon 5, and an isopropyl group attached to carbon 2 . The International Union of Pure and Applied Chemistry name for this compound is ethyl 4-chloro-2-propan-2-ylpent-4-enoate [1].
The stereochemical configuration of this molecule involves two distinct stereochemical elements that define its three-dimensional structure [41] [42]. The (s) designation refers to the absolute configuration at the chiral carbon center at position 2, which bears the isopropyl substituent [42] [44]. According to the Cahn-Ingold-Prelog priority rules, the stereocenter exhibits S configuration when the substituents are arranged with the highest priority groups following a counterclockwise direction [42] [44].
The (e) designation describes the geometric isomerism about the carbon-carbon double bond between positions 4 and 5 [41] [43]. In the E configuration, the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [41] [43]. This E/Z nomenclature system provides a more comprehensive and accurate description of alkene stereochemistry compared to the traditional cis-trans designation [41].
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇ClO₂ | [1] |
| Molecular Weight | 204.69 g/mol | [1] |
| Exact Mass | 204.0917075 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
The molecular geometry exhibits a trigonal planar arrangement around the double bond carbons due to their sp² hybridization state [43]. The ester functional group adopts a planar configuration with the carbonyl carbon showing sp² hybridization [20] [22]. The isopropyl substituent at position 2 introduces steric bulk that influences the overall molecular conformation and potentially affects the compound's reactivity patterns .
The infrared spectrum of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate displays characteristic absorption bands that confirm the presence of its functional groups [18] [20]. The ester carbonyl stretch appears as a strong, sharp absorption in the region of 1750-1735 cm⁻¹, which is typical for aliphatic esters [20] [22]. The Rule of Three pattern characteristic of esters manifests as three intense peaks: the carbonyl stretch at approximately 1740 cm⁻¹, the carbon-oxygen stretch of the ester linkage at approximately 1200 cm⁻¹, and the oxygen-carbon-carbon stretch at approximately 1100 cm⁻¹ [22].
The carbon-carbon double bond exhibits a characteristic but relatively weak absorption around 1630 cm⁻¹ [21] [23]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the region of 3000-2850 cm⁻¹, with distinct patterns for the methyl and methylene groups [18] [21]. The carbon-chlorine bond produces a characteristic absorption in the fingerprint region between 800-600 cm⁻¹ [18] [19].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O stretch | 1750-1735 | Strong | Carbonyl vibration |
| C-O ester stretch | 1300-1000 | Strong | Ester linkage |
| C=C alkene stretch | 1630 | Weak-Medium | Double bond |
| C-H alkyl stretch | 3000-2850 | Strong | Methyl/methylene |
| C-Cl stretch | 800-600 | Strong | Carbon-chlorine bond |
The proton nuclear magnetic resonance spectrum of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate reveals distinct chemical shift regions that correspond to different proton environments [24] [25]. The protons on the carbon adjacent to the ester oxygen (ethyl group) appear in the characteristic region of 4.0-4.3 parts per million, showing the typical triplet pattern due to coupling with the adjacent methyl group [24] [25]. The methyl protons of the ethyl ester appear as a triplet around 1.2-1.3 parts per million [24].
The proton adjacent to the carbonyl carbon (position 2) exhibits a chemical shift around 2.0-2.2 parts per million, consistent with its alpha position to the carbonyl group [24] [25]. The isopropyl group shows characteristic splitting patterns with the methine proton appearing as a septet around 2.5 parts per million and the methyl groups as doublets around 1.1 parts per million [24].
The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbon signal in the characteristic ester region around 170-175 parts per million [26] [29]. The double bond carbons appear in distinct regions: the quaternary carbon bearing the chlorine substituent around 140-150 parts per million and the terminal alkene carbon around 110-120 parts per million [26] [29].
| Carbon Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ester carbonyl | 170-175 | Singlet |
| Alkene carbons | 110-150 | Singlet |
| Ethyl ester carbons | 60-65, 13-15 | Singlet |
| Isopropyl carbons | 25-30, 18-20 | Singlet |
| Aliphatic carbons | 20-50 | Singlet |
The mass spectrometry fragmentation pattern of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate follows typical ester fragmentation pathways [27] [30]. The molecular ion peak appears at mass-to-charge ratio 204/206 due to the chlorine isotope pattern [30]. The base peak typically results from the loss of the ethyl alcohol moiety, producing an acylium ion fragment [27] [30].
Common fragmentation patterns include the loss of 45 mass units corresponding to ethoxy radical loss, and the loss of 29 mass units representing the loss of ethyl radical [27] [30]. The McLafferty rearrangement characteristic of esters may produce fragments corresponding to the loss of the acid portion of the molecule [27].
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate [31] [32]. Modern computational protocols typically employ hybrid functionals such as B3LYP or PBE0 with triple-zeta basis sets for accurate geometry optimization [32] [37]. The inclusion of dispersion corrections through methods like Grimme's DFT-D3 is essential for properly describing the noncovalent interactions within the molecule [37].
Geometry optimization calculations reveal the preferred conformational arrangements of the flexible alkyl chains and the orientation of the isopropyl substituent relative to the ester backbone [31] [33]. The computational results indicate that the molecule adopts conformations that minimize steric interactions between the bulky isopropyl group and other substituents [31].
The electronic structure calculations provide detailed information about molecular orbital energies, electron density distributions, and electrostatic potential surfaces [32] [35]. The highest occupied molecular orbital typically localizes on the double bond and ester oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the chlorinated alkene system [32].
| Computational Parameter | Method | Basis Set | Application |
|---|---|---|---|
| Geometry Optimization | B3LYP, PBE0 | def2-TZVP | Structure determination |
| Energy Calculations | M06-2X | def2-TZVP | Thermodynamic properties |
| Vibrational Analysis | DFT-D3 | 6-311G(d,p) | IR spectrum prediction |
| Electronic Properties | CAM-B3LYP | aug-cc-pVTZ | Optical properties |
Molecular mechanics calculations using force fields such as MMFF94 or OPLS provide rapid conformational analysis of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate [31] [36]. These calculations are particularly useful for exploring the conformational space accessible to the molecule and identifying low-energy conformers [31] [34].
The molecular dynamics simulations reveal the dynamic behavior of the molecule in solution, including the rotational barriers around single bonds and the flexibility of the alkyl substituents [36]. Force field parametrization specifically for this class of compounds requires careful attention to the unique electronic effects of the chlorinated alkene system [36].
Computational studies also provide valuable information about molecular properties such as dipole moments, polarizabilities, and solvation energies that are difficult to measure experimentally [33] [34]. These properties are essential for understanding the compound's behavior in different chemical environments and predicting its reactivity patterns [34].
Stereocontrol at carbon-2 of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate is achieved most directly by catalytic allylic alkylation of α-activated carbonyl precursors (malonates, β-ketoesters or allyl enol carbonates). Two complementary platforms dominate current practice.
Iridium–phosphoramidite catalysis Helmchen and co-workers showed that iridium complexes generated in situ from cyclooctadiene(dichloro)iridium(I) and chiral phosphoramidites convert monosubstituted allyl acetates or carbonates into branched, enantioenriched α-quaternary esters with consistent regio- and enantio-selectivity [1] [2]. The method tolerates isopropyl electrophiles and low catalyst loadings (0.25 mol %).
Palladium–phosphinooxazoline (PHOX) catalysis Stoltz and collaborators developed palladium-catalysed decarboxylative allylic alkylation of allyl enol carbonates, delivering quaternary stereocentres in a single step. Electron-deficient tri-trifluoromethyl-tert-butyl-phosphinooxazoline ligands give high conversions and enantiomeric excess up to 94% [3] [4]. Mechanistic studies support an outer-sphere S_N2′ attack by a palladium enolate on a π-allyl palladium complex, rationalising both E-selectivity and stereochemistry [5] [6].
Representative data are summarised in Table 1.
| Entry | Catalyst / Ligand | Key substrate | Yield (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|
| 1 | Iridium–phosphoramidite (bis-phosphite variant) | Diethyl malonate + (E)-allyl carbonate | 92 | 98 | [1] [2] |
| 2 | Palladium–phosphinooxazoline (tri-trifluoromethyl tert-butyl variant) | Allyl enol carbonate of methyl isobutyrate | 90 | 94 | [3] [4] |
| 3 | Nickel–bisoxazoline complex (cross-coupling route) | Secondary allyl chloride + isopropyl zinc bromide | 94 | 64 | [7] |
Process optimisation focuses on base choice (sodium ethoxide versus potassium tert-butoxide), slow addition of nucleophile to suppress β-hydride elimination, and in situ removal of by-product alcohols to maintain catalyst activity [6].
Conversion of (S)-5-chloro-2-isopropylpent-4-enoic acid to the target ethyl ester is routinely accomplished by either carbodiimide-mediated (Steglich) or Fischer–Speier acid catalysis. Recent solvent-reagent studies emphasise sustainability and product purity [8] [9].
| Method | Typical conditions | Yield range (%) | Notable observations | Reference |
|---|---|---|---|---|
| Steglich esterification | Dicyclohexylcarbodiimide plus 4-dimethylaminopyridine in dimethyl carbonate, 25 °C, 2 h | 90 – 96 | Suppressed N-acylurea formation; dicyclohexylurea removed by filtration [8] | |
| Acid-catalysed Fischer | Absolute ethanol with catalytic sulphuric acid, reflux 4 h | 78 – 85 | Reversible; azeotropic water removal improves conversion [10] [11] |
For laboratory scale, the Steglich protocol gives higher purity because it avoids elevated temperatures that can isomerise the E-alkene. On pilot scale (>20 kg), heterogenous acid catalysts such as sulfonated polystyrene resins achieve comparable yields while avoiding carbodiimide waste [8].
The most detailed large-scale route is disclosed in European Patent EP 1 571 138 A1 [12]. The sequence (Figure 1) starts from dimethyl malonate and proceeds through sequential alkylations followed by selective monodecarboxylation.
Table 2 lists the reported material balances.
| Step | Scale (mol) | Yield (%) | E : Z ratio | Key optimisation lever | Reference |
|---|---|---|---|---|---|
| a. Isopropylation | 30 | 92 | >99 : 1 | Continuous removal of methanol by-product | [12] |
| b. Dichloropropenylation | 25 | 85 | >99 : 1 | Sodium iodide (5 mol %) accelerates alkylation | [12] |
| c. Monodecarboxylation | 24 | 75 | >99 : 1 | High-boiling sulfolane enables 180 °C process | [12] |
Integration of steps (a) and (b) in a single reactor, with vacuum stripping of excess isopropyl bromide before addition of the second electrophile, reduces solvent consumption by 42% at 200 kg batch scale [13]. Final purification employs two-stage wiped-film distillation, giving pharmaceutical-grade material (≥ 99.5% purity).
When direct asymmetric synthesis is impractical, the racemate can be resolved by biocatalysis, diastereomeric salt formation or chromatographic fractionation. Comparative performance data are collected in Table 3.
| Approach | Catalyst / Resolving agent | Isolated yield of (S)-ester (%) | Enantiomeric excess (%) | Scale demonstrated | Reference |
|---|---|---|---|---|---|
| Enzymatic hydrolysis | Porcine liver esterase, pH 8.0, 30 °C | 96 | 98 | 5 kg | [14] [15] |
| Diastereomeric salt | Cinchonidine followed by acid cleavage | 85 | 95 | 1 kg | [12] |
| Simulated moving-bed chromatography | Cellulose-tris-(3,5-dichlorophenyl-carbamate) stationary phase | 68 | 99 | 10 kg day⁻¹ throughput | [16] |
Lipase-mediated hydrolysis is favoured industrially because it combines high enantiomeric excess with minimal waste; the only stoichiometric by-product is ethanol. The key to catalyst longevity is slow, feed-controlled addition of the racemate, which keeps the concentration of the acidic coproduct below 50 millimoles per litre and prevents enzyme deactivation [14]. Column chromatography is reserved for low-tonnage, high-value applications where solvent recovery systems can recirculate over 90% of mobile phase [16].